molecular formula C9H11BrFN B13588403 [2-(3-Bromo-2-fluorophenyl)ethyl](methyl)amine

[2-(3-Bromo-2-fluorophenyl)ethyl](methyl)amine

Cat. No.: B13588403
M. Wt: 232.09 g/mol
InChI Key: ACTHJYDQGFWQJK-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)ethylamine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-fluorophenyl)ethylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.

    Methylation: The amine group is then methylated using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and fluorination reactions, followed by methylation. These processes would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products where the bromine atom is replaced by other nucleophiles.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Research: Investigated for its potential as a pharmacophore in drug design.

    Biological Activity: Studied for its interactions with biological targets, such as enzymes and receptors.

Industry:

    Material Science:

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

    Phenylethylamine: The parent compound without the bromine and fluorine substituents.

    3-Bromo-2-fluorophenylethylamine: Similar structure but without the methyl group on the amine.

    2-(3-Bromo-2-fluorophenyl)ethylamine: Similar structure but without the methyl group.

Uniqueness:

  • The presence of both bromine and fluorine atoms on the phenyl ring makes 2-(3-Bromo-2-fluorophenyl)ethylamine unique in terms of its chemical reactivity and potential applications.
  • The methylation of the amine group can influence its biological activity and pharmacokinetic properties.

This article provides a comprehensive overview of 2-(3-Bromo-2-fluorophenyl)ethylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(10)9(7)11/h2-4,12H,5-6H2,1H3

InChI Key

ACTHJYDQGFWQJK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C(=CC=C1)Br)F

Origin of Product

United States

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